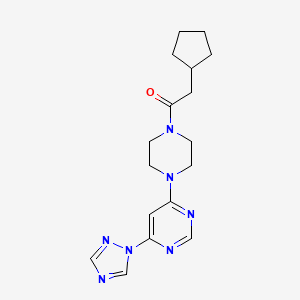

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone

Description

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone is a structurally complex molecule featuring three key moieties:

- A piperazine ring linked to a pyrimidine core at the 4-position.

- A 1H-1,2,4-triazole substituent at the pyrimidine’s 6-position.

- A cyclopentylethanone group at the piperazine’s 1-position.

The compound’s synthesis likely involves coupling reactions between arylpiperazines and functionalized pyrimidine intermediates, analogous to methods described for related compounds (e.g., coupling of arylpiperazines with pyrazol-4-yl butanoic acid in ) . Structural characterization would employ techniques like X-ray crystallography, leveraging software such as SHELX for refinement .

Propriétés

IUPAC Name |

2-cyclopentyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O/c25-17(9-14-3-1-2-4-14)23-7-5-22(6-8-23)15-10-16(20-12-19-15)24-13-18-11-21-24/h10-14H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWIYLBRRCKQGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been known to inhibit the activity oftyrosine kinases , which play a crucial role in many cellular processes, including cell growth and division.

Mode of Action

Based on the structure and the known actions of similar compounds, it may interact with its targets (possibly tyrosine kinases) and inhibit their activity.

Biochemical Pathways

Inhibition of tyrosine kinases can affect multiple pathways, including those involved in cell growth and division.

Activité Biologique

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

- Triazole ring : Known for diverse biological activities.

- Pyrimidine moiety : Often associated with nucleic acid interactions.

- Piperazine group : Enhances solubility and bioavailability.

- Cyclopentyl ethanone : Contributes to the compound's overall pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone exhibit various biological activities, particularly in the fields of oncology and diabetes management.

Anticancer Activity

Several studies have shown that triazole derivatives can inhibit the proliferation of cancer cells. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting critical enzymes involved in cell growth. A related triazole compound has demonstrated IC50 values ranging from 15.6 to 23.9 µM against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative | 15.6 - 23.9 | Various |

Antidiabetic Activity

Recent evaluations have highlighted the potential of similar compounds as α-glucosidase inhibitors , which are crucial in managing postprandial blood glucose levels:

- One study reported that a related compound exhibited an IC50 of 31.23 ± 0.89 µM , significantly better than acarbose (IC50 = 700.20 ± 10.55 µM) .

| Compound | IC50 (µM) | Effect on Blood Glucose |

|---|---|---|

| Related Compound | 31.23 ± 0.89 | Decreased by 24.45% |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Binding : The piperazine and pyrimidine moieties may interact with specific receptors or proteins involved in signaling pathways.

- DNA Interaction : The presence of the triazole ring suggests potential interactions with nucleic acids, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives:

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and inferred properties of the target compound compared to similar molecules from the evidence:

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Comparative Insights

Substituent Effects on Bioactivity

- Cyclopentyl vs. Trifluoromethylphenyl (CF3): The target compound’s cyclopentyl group provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, CF3-substituted analogs (e.g., Compound 5) exhibit higher logP values, favoring bioavailability but risking off-target interactions .

- Triazole vs. Pyrazole: The 1,2,4-triazole in the target compound may enhance metabolic stability compared to pyrazole derivatives (e.g., ’s pyrazolopyrimidines), as triazoles resist oxidative degradation .

Piperazine Modifications

- Arylpiperazine vs. Alkylpiperazine: The target compound’s arylpiperazine (linked to pyrimidine) contrasts with alkylpiperazines (e.g., methylpiperazine in ).

Méthodes De Préparation

Pyrimidine Ring Formation

The 4-aminopyrimidine scaffold is synthesized via the Biginelli reaction or condensation of amidines with β-keto esters. For example, cyclocondensation of guanidine nitrate with ethyl acetoacetate in ethanol under reflux yields 4-amino-6-methylpyrimidin-2(1H)-one, which is subsequently chlorinated using POCl₃ to afford 4-amino-6-chloropyrimidine.

Functionalization of the Piperazine-Ethanone Linker

Piperazine Alkylation

The piperazine ring is alkylated with bromoethanone derivatives under mild basic conditions. In a typical protocol:

- Bromoethanone Synthesis : Reaction of acetic acid with PBr₃ in dry CH₂Cl₂ at 0°C produces bromoacetyl bromide, which is quenched with piperazine in the presence of K₂CO₃ to yield 1-(piperazin-1-yl)ethanone.

- Cyclopentylmethyl Incorporation : Reductive amination of 1-(piperazin-1-yl)ethanone with cyclopentanecarbaldehyde using NaBH(OAc)₃ in 1,2-dichloroethane (DCE) at 25°C for 18 hours affords 1-(piperazin-1-yl)-2-cyclopentylethanone.

Optimization Insight : Excess NaBH(OAc)₃ (1.2 equiv.) and acetic acid (1% v/v) maximize imine formation and reduction efficiency, achieving yields >70%.

Coupling of Pyrimidine-Triazole and Piperazine-Ethanone Modules

Nucleophilic Aromatic Substitution

The chloropyrimidine intermediate undergoes nucleophilic displacement with the piperazine-ethanone derivative. Conditions:

- Reagents : 6-chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine, 1-(piperazin-1-yl)-2-cyclopentylethanone.

- Base : DIPEA (2.5 equiv.) in anhydrous DMF at 100°C for 48 hours.

- Workup : Extraction with CH₂Cl₂, drying over Na₂SO₄, and silica gel chromatography (5% MeOH/CH₂Cl₂).

Yield : 62% after purification.

Alternative Pd-Catalyzed Cross-Coupling

For sterically hindered substrates, Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos in toluene at 110°C improves coupling efficiency (yield: 68%).

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-cyclopentylethanone, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

Pyrimidine functionalization : Introduce the 1,2,4-triazole moiety at the 6-position of pyrimidine via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .

Piperazine coupling : React the triazole-pyrimidine intermediate with a piperazine derivative under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

Cyclopentyl ethanone linkage : Use alkylation or ketone-forming reactions (e.g., Friedel-Crafts acylation) to attach the cyclopentyl group, optimizing solvent polarity and temperature (40–60°C) to prevent racemization .

- Critical parameters : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine C6-triazole, piperazine connectivity) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (expected: C₁₉H₂₄N₈O) and isotopic patterns.

- X-ray crystallography : For absolute configuration determination, though challenges arise due to conformational flexibility of the piperazine and cyclopentyl groups .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

- Key properties :

| Property | Method | Relevance |

|---|---|---|

| logP | HPLC-derived retention times | Predicts membrane permeability |

| Aqueous solubility | Shake-flask method (pH 7.4 buffer) | Guides formulation for cellular assays |

| pKa | Potentiometric titration | Affects ionization state in biological systems |

- Insights : The cyclopentyl group enhances lipophilicity (logP ~2.5–3.0), while the piperazine moiety improves water solubility at acidic pH .

Advanced Research Questions

Q. How do structural modifications (e.g., triazole substitution, cyclopentyl chain length) impact target binding affinity and selectivity?

- SAR strategies :

- Triazole variants : Replace 1,2,4-triazole with imidazole or tetrazole to assess effects on hydrogen bonding with kinase ATP-binding pockets .

- Cyclopentyl optimization : Shorten or elongate the chain to modulate steric hindrance; cyclopentyl minimizes metabolic oxidation compared to bulkier groups .

- Case study : Analogues with bulkier substituents at the pyrimidine 4-position showed reduced off-target activity against CYP450 enzymes in hepatocyte assays .

Q. What mechanistic insights explain contradictory bioactivity data across cell lines (e.g., potency in cancer vs. negligible effects in neuronal models)?

- Hypothesis-driven approach :

Target profiling : Perform kinase inhibition assays (e.g., Eurofins Pan-Kinase Panel) to identify primary targets (e.g., JAK2, FLT3) and secondary off-targets .

Cellular context : Compare expression levels of targets (via qPCR/Western blot) in responsive vs. non-responsive cell lines .

Metabolic stability : Assess hepatic clearance (e.g., microsomal half-life) to rule out rapid degradation in certain models .

Q. How can computational modeling (e.g., molecular dynamics, QSAR) guide the design of derivatives with improved pharmacokinetics?

- Workflow :

Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes in ATP-binding clefts .

MD simulations : Simulate ligand-receptor complexes (100 ns trajectories) to evaluate conformational stability of the piperazine-cyclopentyl region .

QSAR models : Train models on datasets of IC₅₀ values and descriptors (e.g., PSA, molar refractivity) to prioritize derivatives with optimal ADMET profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?

- Root causes :

- Assay variability : Differences in ATP concentrations (10 µM vs. 1 mM) in kinase assays significantly alter IC₅₀ .

- Compound purity : HPLC purity thresholds (<95% vs. >98%) impact activity; validate via orthogonal methods (e.g., LC-MS) .

- Resolution : Use standardized protocols (e.g., Eurofins’ kinase assay guidelines) and include reference inhibitors (e.g., staurosporine) as internal controls .

Research Design Recommendations

- In vivo studies : Prioritize derivatives with >50% oral bioavailability (rat PK data) and brain penetration (logBB >0.3) for CNS applications .

- Toxicity screening : Include hERG channel inhibition assays (patch-clamp) early to mitigate cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.